O-Desisopropyl-O-ethylBisoprolol-d7Hemifumarate O-Desisopropyl-O-ethylBisoprolol-d7Hemifumarate
Brand Name: Vulcanchem
CAS No.: 1346601-75-9
VCID: VC0122315
InChI: InChI=1S/C17H29NO4/c1-4-20-9-10-21-12-15-5-7-17(8-6-15)22-13-16(19)11-18-14(2)3/h5-8,14,16,18-19H,4,9-13H2,1-3H3
SMILES: CCOCCOCC1=CC=C(C=C1)OCC(CNC(C)C)O
Molecular Formula: C17H29NO4
Molecular Weight: 311.422

O-Desisopropyl-O-ethylBisoprolol-d7Hemifumarate

CAS No.: 1346601-75-9

Cat. No.: VC0122315

Molecular Formula: C17H29NO4

Molecular Weight: 311.422

* For research use only. Not for human or veterinary use.

O-Desisopropyl-O-ethylBisoprolol-d7Hemifumarate - 1346601-75-9

Specification

CAS No. 1346601-75-9
Molecular Formula C17H29NO4
Molecular Weight 311.422
IUPAC Name 1-[4-(2-ethoxyethoxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Standard InChI InChI=1S/C17H29NO4/c1-4-20-9-10-21-12-15-5-7-17(8-6-15)22-13-16(19)11-18-14(2)3/h5-8,14,16,18-19H,4,9-13H2,1-3H3
Standard InChI Key OPVJAGJYMLRLHP-UHFFFAOYSA-N
SMILES CCOCCOCC1=CC=C(C=C1)OCC(CNC(C)C)O

Introduction

Chemical Properties and Structure

Chemical Identifiers and Basic Properties

O-Desisopropyl-O-ethylBisoprolol-d7Hemifumarate has been reported with several CAS numbers in scientific literature, including 1346600-13-2 and 1346601-75-9, which may reflect different stereochemical configurations or preparation methods. The compound's molecular formula has been documented as C17H29NO4 for the free base form, while the hemifumarate salt has a more complex formula. The molecular weight varies across sources, with reported values of 318.465 and 311.422 for the free base, and 376.5 for the hemifumarate salt .

The IUPAC name for this compound is 1-[4-(2-ethoxyethoxymethyl)phenoxy]-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)propan-2-ol, reflecting its complex structure with seven deuterium atoms replacing hydrogen in specific positions. The compound features a phenoxy ring with an ethoxyethoxymethyl side chain, a propan-2-ol backbone, and a deuterated isopropylamine group.

Table 1 summarizes the key chemical properties of O-Desisopropyl-O-ethylBisoprolol-d7Hemifumarate:

PropertyValueSource
CAS Number1346600-13-2, 1346601-75-9, 1310012-16-8
Molecular Formula (Free Base)C17H29NO4
Molecular Formula (Hemifumarate)C17H22D7NO4 - 1/2C4H4O4
Molecular Weight (Free Base)318.465, 311.422
Molecular Weight (Hemifumarate)376.5
SMILESCCOCCOCC1=CC=C(C=C1)OCC(CNC(C)C)O
Storage Conditions2-8°C (Refrigerated)
Purity>95% (HPLC)

Structural Characteristics

The structure of O-Desisopropyl-O-ethylBisoprolol-d7Hemifumarate is characterized by its seven deuterium atoms replacing hydrogen atoms in the isopropyl group, which is attached to the amino function of the molecule. This deuteration pattern creates a distinct mass difference from the non-deuterated bisoprolol, making it easily distinguishable in mass spectrometry analysis . The ethoxyethoxymethyl side chain attached to the phenoxy ring provides the compound with specific lipophilic properties that influence its pharmacokinetic behavior.

The hemifumarate portion of the compound consists of fumaric acid in a specific stoichiometric ratio with the bisoprolol derivative, typically in a 1:2 fumaric acid to bisoprolol ratio . This salt formation affects the compound's solubility, stability, and crystalline structure, which are important considerations for its use in analytical applications .

Synthesis and Preparation

Synthetic Routes

The synthesis of O-Desisopropyl-O-ethylBisoprolol-d7Hemifumarate involves several chemical reactions starting from bisoprolol or related precursors. The process requires precise control over reaction conditions including temperature, pressure, and pH to achieve high purity levels. The deuteration process specifically targets the isopropyl group, replacing seven hydrogen atoms with deuterium to create the heptadeuterated analog.

Key steps in the synthesis typically include:

  • Preparation of the phenoxyethanol backbone

  • Attachment of the ethoxyethoxymethyl side chain

  • Introduction of the deuterated isopropylamine group

  • Salt formation with fumaric acid

The reaction conditions must be carefully monitored to ensure complete deuteration at the desired positions without affecting other parts of the molecule. The synthetic process often employs deuterated reagents such as deuterated isopropylamine or involves deuterium exchange reactions under specific catalytic conditions.

Analytical Monitoring

During synthesis and for the final product characterization, several analytical techniques are employed to monitor reaction progress and confirm structural integrity. These include:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment and reaction monitoring

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and deuteration verification

  • Mass Spectrometry (MS) for molecular weight confirmation and isotopic distribution analysis

  • Infrared Spectroscopy (IR) for functional group identification

Additional techniques such as Karl Fischer titration (KF) and Thermogravimetric Analysis (TGA) may be used to determine moisture content and thermal stability, respectively . The purity standard for analytical grade material is typically >95% as determined by HPLC .

Mechanism of Action

Receptor Binding Profile

O-Desisopropyl-O-ethylBisoprolol-d7Hemifumarate, like its parent compound bisoprolol, functions as a selective beta-1 adrenergic receptor antagonist . The compound exhibits significant selectivity for β1-adrenergic receptors over β2-adrenergic receptors, with reported binding affinities (Ki values) of 25 nM for β1-receptors and 480 nM for β2-receptors in S49 cells overexpressing human receptors . This approximately 19-fold selectivity makes it particularly useful for cardiovascular research applications .

Studies in human myocardium have demonstrated similar selectivity, with Ki values of 75.8 nM for β1-receptors and 991 nM for β2-receptors . The compound also shows strong binding to rat ventricular myocytes and heart membrane preparations, with Ki values of 20 nM and 38.1 nM, respectively . The binding to rat β1-adrenergic receptors in salivary glands (Ki = 24 nM) versus β2-adrenergic receptors in reticulocytes (Ki = 1,945 nM) further confirms its receptor selectivity profile .

Research Applications

Analytical Standard Applications

The primary application of O-Desisopropyl-O-ethylBisoprolol-d7Hemifumarate is as an internal standard for the quantification of bisoprolol by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . The deuterium labeling creates a mass shift that allows the compound to be distinguished from the non-deuterated bisoprolol in mass spectrometric analysis while maintaining nearly identical chromatographic behavior .

This application is particularly valuable in:

  • Pharmaceutical quality control testing

  • Clinical pharmacology studies

  • Therapeutic drug monitoring

  • Pharmacokinetic investigations

  • Drug metabolism research

Application CategorySpecific UsesRelevant Properties
Analytical StandardsInternal standard for GC-MS and LC-MSDeuterium labeling, Mass shift, Chromatographic similarity
Reference MaterialsImpurity profiling, Quality controlHigh purity, Well-characterized structure
Pharmacokinetic StudiesADME investigations, Bioavailability studiesStable isotope labeling, Metabolic tracking
Drug Metabolism ResearchMetabolic pathway elucidation, CYP enzyme studiesDeuterium isotope effects, Metabolite identification
Receptor Binding Studiesβ-adrenergic receptor selectivity assessmentSelective β1-receptor binding, Comparable pharmacology to bisoprolol

Comparison with Related Compounds

Structural Analogs

O-Desisopropyl-O-ethylBisoprolol-d7Hemifumarate belongs to a family of beta-blocker compounds with varying degrees of selectivity for beta-adrenergic receptor subtypes. Compared to other beta-blockers, bisoprolol and its derivatives exhibit relatively high selectivity for β1-receptors, making them particularly useful for cardiovascular applications .

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